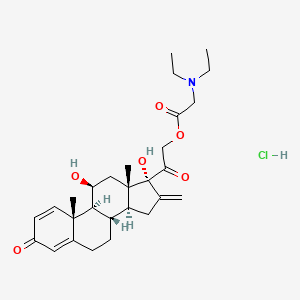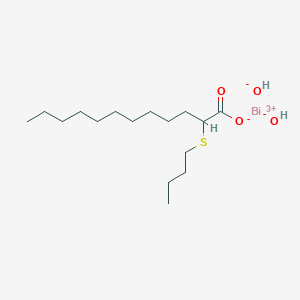
1,4-Butanediamine adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is formed by the reaction of 1,4-butanediamine and adipic acid. This compound is of significant interest due to its applications in the synthesis of polyamides and other polymers .
Méthodes De Préparation
1,4-Butanediamine adipate can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-dibromobutyl amine with phthalimide potassium, followed by hydrolysis to yield 1,4-butanediamine . This diamine is then reacted with adipic acid to form the desired compound. Industrial production often involves the fermentation of glucose using metabolically engineered strains of Escherichia coli to produce bio-based 1,4-butanediamine, which is then combined with adipic acid .
Analyse Des Réactions Chimiques
1,4-Butanediamine adipate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Butanediamine adipate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-butanediamine adipate involves its interaction with various molecular targets and pathways. In biochemical applications, it can act as a precursor to polyamides, which are important in the formation of structural materials. The compound’s amine groups allow it to participate in various chemical reactions, facilitating its incorporation into larger molecular structures .
Comparaison Avec Des Composés Similaires
1,4-Butanediamine adipate can be compared to other similar compounds such as:
1,5-Pentamethylenediamine: Another diamine used in polymer synthesis.
1,4-Butanediol: A related compound used in the production of polyurethanes and other polymers.
Adipic acid: The dicarboxylic acid component of this compound, also used in the production of nylon and other polyamides.
The uniqueness of this compound lies in its specific combination of 1,4-butanediamine and adipic acid, which imparts distinct properties to the resulting polymers, such as enhanced mechanical strength and thermal stability .
Propriétés
Numéro CAS |
50327-77-0 |
|---|---|
Formule moléculaire |
C10H22N2O4 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
butane-1,4-diamine;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H12N2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H2,(H,7,8)(H,9,10);1-6H2 |
Clé InChI |
SHPVGWLRFPFLNE-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CC(=O)O.C(CCN)CN |
Numéros CAS associés |
62361-39-1 50327-77-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


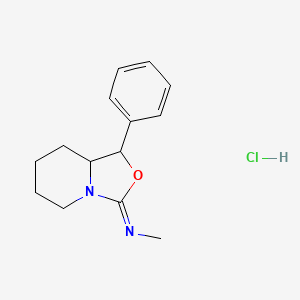
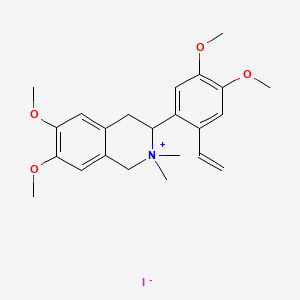
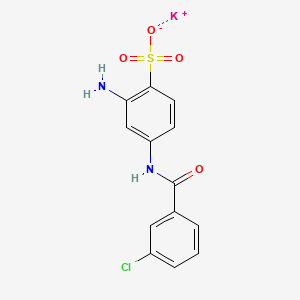
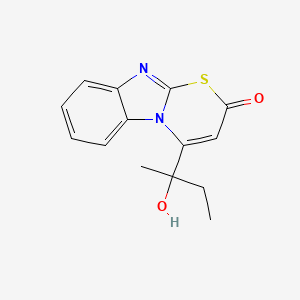
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)
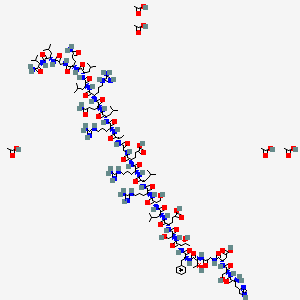

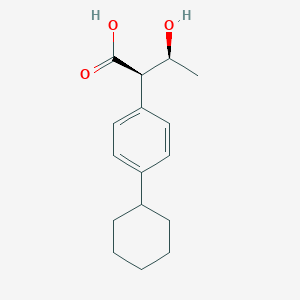

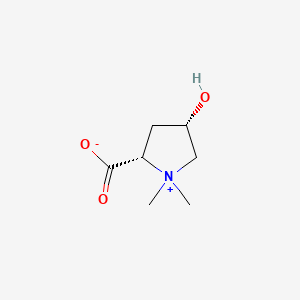
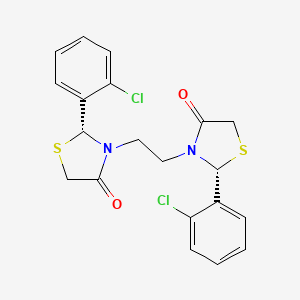
![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)
